2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that features a chlorophenyl group, a pyridazinyl group, and an ethanesulfonyl group
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The pyridazinyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Similar compounds include other pyridazinyl derivatives, such as:
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- 6-aryl-3(2H)-pyridazinone derivatives
These compounds share structural similarities but may differ in their specific functional groups and biological activities
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKZASVALTUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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